molecular formula C10H10F2O3 B7903097 3-(2,5-Difluoro-4-methoxy-phenyl)-propionic acid

3-(2,5-Difluoro-4-methoxy-phenyl)-propionic acid

Cat. No.: B7903097
M. Wt: 216.18 g/mol
InChI Key: WUZYWDKFNSIERN-UHFFFAOYSA-N
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Description

3-(2,5-Difluoro-4-methoxy-phenyl)-propionic acid is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluoro-4-methoxy-phenyl)-propionic acid typically involves the following steps:

    Starting Material: The synthesis begins with 2,5-difluoro-4-methoxybenzene.

    Halogenation: The benzene ring is halogenated to introduce the fluorine atoms.

    Methoxylation: A methoxy group is introduced to the benzene ring.

    Propionic Acid Addition: The final step involves the addition of a propionic acid group to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the above synthetic steps are optimized for yield and purity. The reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluoro-4-methoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in compounds with different functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

3-(2,5-Difluoro-4-methoxy-phenyl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluoro-4-methoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as inflammation or pain perception.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Difluoro-4-methoxybenzoic acid
  • 2,5-Difluoro-4-methoxyphenylboronic acid
  • 3,5-Difluoro-4-methoxyphenylacetic acid

Uniqueness

3-(2,5-Difluoro-4-methoxy-phenyl)-propionic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

IUPAC Name

3-(2,5-difluoro-4-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O3/c1-15-9-5-7(11)6(4-8(9)12)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZYWDKFNSIERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)CCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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